1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) is a mid-chain, imidazolium-based ionic liquid that serves as a highly tunable solvent, extraction medium, and chemical precursor. Featuring a six-carbon alkyl chain, it bridges the gap between highly hydrophilic short-chain analogs (like [BMIM]Cl) and highly hydrophobic long-chain variants (like [OMIM]Cl). It is typically a solid or highly viscous liquid at room temperature with a melting point around 64–65 °C, making it easier to process in the melt phase than its shorter-chain counterparts [1]. Its unique balance of aqueous miscibility and lipophilicity makes it a critical procurement choice for biphasic extractions, targeted biomolecule precipitation, and large-scale metathesis reactions.
Generic substitution of 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) with the more common 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) or 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) frequently fails in liquid-liquid extraction and phase separation workflows. Shorter-chain analogs are too hydrophilic, resulting in significantly lower extraction efficiencies for moderately non-polar target molecules and requiring higher concentrations of kosmotropic salts to induce phase separation [1]. Conversely, substituting with longer-chain analogs like [OMIM]Cl introduces excessive hydrophobicity and viscosity, which complicates aqueous handling and slows down mass transfer. Furthermore, replacing the chloride anion with acetate or triflate alters the fundamental thermodynamics of the system, preventing the specific soluting-out effects required for targeted biomolecule precipitation [2].
In aqueous two-phase systems, [HMIM]Cl demonstrates superior salting-out capabilities for moderately lipophilic biomolecules compared to shorter-chain analogs. In comparative studies extracting tocotrienol homologs from palm fatty acid distillates, [HMIM]Cl achieved a 75.05% extraction efficiency (1603.39 mg/Kg). This significantly outperformed [BMIM]Cl (71.32%) and[EMIM]Cl (54.96%) under identical conditions [1]. Additionally, when salted out by K2HPO4, [HMIM]Cl achieves up to 97% extraction efficiency for vitamin B12 from complex biological matrices [2].
| Evidence Dimension | Extraction efficiency of tocotrienols |
| Target Compound Data | 75.05% ([HMIM]Cl) |
| Comparator Or Baseline | 71.32% ([BMIM]Cl) and 54.96% ([EMIM]Cl) |
| Quantified Difference | +3.73% over [BMIM]Cl and +20.09% over [EMIM]Cl |
| Conditions | Two-phase system with palm fatty acid distillate in n-hexane |
Buyers developing extraction protocols for high-value lipophilic or amphiphilic biomolecules must select the hexyl-chain variant to maximize yield and phase separation efficiency.
[HMIM]Cl serves as a highly water-soluble precursor for synthesizing hydrophobic ionic liquids such as [HMIM]PF6 and[HMIM]NTf2 via anion exchange. During bulk synthesis, handling solid precursors can be challenging. [HMIM]Cl offers a distinct processability advantage with a lower melting point (~64 °C) compared to [BMIM]Cl (~73 °C) and [EMIM]Cl (~87 °C) [1]. This allows for easier melt-phase processing or the creation of highly concentrated aqueous solutions prior to metathesis, streamlining the manufacturing of advanced water-immiscible ionic liquids.
| Evidence Dimension | Melting point / Thermal processability |
| Target Compound Data | ~64 °C ([HMIM]Cl) |
| Comparator Or Baseline | ~73 °C ([BMIM]Cl) and ~87 °C ([EMIM]Cl) |
| Quantified Difference | 9-23 °C lower melting point |
| Conditions | Pure solid precursor handling at atmospheric pressure |
Lower melting points reduce energy requirements for melt-phase handling, making [HMIM]Cl a more scalable and process-friendly precursor for industrial synthesis.
The hexyl chain in [HMIM]Cl imparts specific thermodynamic interactions that alter its solvation dynamics in ternary aqueous systems. While shorter-chain triflate-based ILs (like[C4mim][CF3SO3]) form liquid-liquid biphasic systems with amino acids, the addition of [HMIM]Cl to aqueous amino acid mixtures causes strong negative deviations from semi-ideal behavior. This uniquely forces the amino acids to be soluted-out, resulting in direct precipitation (solid-liquid separation) rather than liquid phase separation [1].
| Evidence Dimension | Soluting-out effect phase behavior |
| Target Compound Data | Induces amino acid precipitation (solid-liquid separation) |
| Comparator Or Baseline | [C4mim][CF3SO3] forms liquid-liquid biphasic systems |
| Quantified Difference | Distinct phase behavior shift from liquid-liquid to solid-liquid |
| Conditions | Ternary aqueous systems (IL + amino acid + water) at 298.15 K |
Procurement for amino acid crystallization or selective solid-liquid extraction workflows should prioritize [HMIM]Cl over other IL classes to force targeted precipitation.
Due to its optimal balance of hydrophobicity and salting-out capability, [HMIM]Cl is the preferred phase-forming agent for extracting moderately non-polar biomolecules, such as tocotrienols and vitamins, from complex matrices like plasma or fatty acid distillates [1].
[HMIM]Cl is an ideal, easy-to-handle precursor for large-scale anion metathesis. Its lower melting point compared to shorter-chain analogs facilitates efficient melt-phase or concentrated aqueous processing to produce water-immiscible electrolytes like [HMIM]PF6 and[HMIM]NTf2 [2].
In downstream bioprocessing, [HMIM]Cl is utilized to induce the precipitation of amino acids from aqueous solutions, leveraging its specific thermodynamic interactions to drive solid-liquid separation where other ILs only form liquid-liquid systems [3].
Irritant